Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing triazolopyrimidines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This method demonstrates good functional group tolerance and can be scaled up for industrial production.
Industrial Production Methods
In industrial settings, the synthesis of triazolopyrimidines can be achieved through a one-pot procedure involving the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . This method is efficient and regioselective, providing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of kinase activity and the subsequent alteration of cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in kinase inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent inhibitory effects on CDK2 and other kinases.
Uniqueness
Methyl 7-amino-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit multiple kinases and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
methyl 7-amino-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c1-20-11(19)8-6-15-12-16-10(17-18(12)9(8)13)7-2-4-14-5-3-7/h2-6H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODODQIQTLXVNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C(=NC(=N2)C3=CC=NC=C3)N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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